(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Descripción

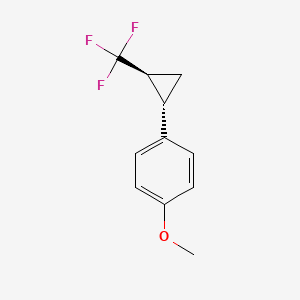

The compound "(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene" is a cyclopropane-containing aromatic molecule featuring a methoxy group at the para position and a trans-configured trifluoromethyl-substituted cyclopropane ring. Cyclopropane derivatives are of significant interest in agrochemical and pharmaceutical research due to their unique stereoelectronic properties, which influence reactivity, stability, and biological activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent modulates electronic effects on the benzene ring.

Propiedades

IUPAC Name |

1-methoxy-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRMKLBOBJXYON-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts in the presence of a base.

Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction, where a methoxide ion (CH₃O⁻) reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and trifluoromethylation reactions, ensuring higher yields and purity. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and catalysts.

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Cyclopropanation

-

Catalysts : Iron porphyrins (e.g., Fe(TPFPP)) or cobalt complexes enable high stereoselectivity via a concerted mechanism .

-

Carbene Source : Trifluorodiazoethane (CF₃CHN₂), generated in situ from 2,2,2-trifluoroethylamine .

-

Reaction Conditions :

| Substrate | Catalyst | trans:cis Ratio | trans ee (%) | cis ee (%) | Yield (%) |

|---|---|---|---|---|---|

| p-Methoxy-styrene | Fe(TPFPP) | 96:4 | 96 | 88 | 96 |

| o-Methoxy-styrene | Fe(TPFPP) | 95:5 | 96 | 91 | 99 |

| p-Chloro-styrene | Mb(H64V,V68A) | >99:1 | 99.9 | – | 92 |

Biocatalytic Cyclopropanation

Engineered myoglobin (Mb) variants (e.g., Mb(H64V,V68A)) catalyze cyclopropanation with:

-

Stereodivergent Selectivity : Enantiomeric excess (ee) up to 99.9% for trans-(1S,2S) or trans-(1R,2R) products .

-

Two-Compartment System : CF₃CHN₂ is generated ex situ and delivered as a gas, improving reagent stability .

Concerted vs. Stepwise Pathways

-

Concerted Mechanism : Favored in iron porphyrin systems, with ΔG‡ values 3–7 kcal/mol lower than radical stepwise pathways .

Role of Non-Covalent Interactions

-

π–π Stacking : Stabilizes cis-transition states in gold-catalyzed systems, but trans products dominate in iron porphyrin systems due to steric and electronic factors .

-

Dispersion Forces : Account for 5 kcal/mol stabilization in cis-TS for gold(I)-catalyzed reactions .

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃, trans isomer):

Chromatographic Purification

-

Silica Gel Column : Hexane eluent isolates trans isomer with >95% purity .

-

Chiral Resolution : Not required for racemic mixtures, but enantiopure forms are separable via chiral HPLC .

Thermal Stability

-

The cyclopropane ring remains intact below 100°C but undergoes retro-Diels-Alder reactions at higher temperatures (ΔG‡ ~25–30 kcal/mol) .

Electrophilic Aromatic Substitution

Aplicaciones Científicas De Investigación

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism of action of (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the cyclopropyl ring can confer rigidity to the molecule, influencing its binding affinity and selectivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

a. Functional Group Analogues

Methoxy-Substituted Aromatics: Example: 1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene (): This compound shares a methoxy group and a substituted ethyl chain but lacks the cyclopropane moiety. The tetrachloroethyl group likely confers higher electrophilicity and pesticidal activity compared to the trifluoromethylcyclopropyl group, which may enhance steric and metabolic stability.

Trifluoromethyl-Containing Compounds :

- Example: Triflusulfuron methyl ester (): A sulfonylurea herbicide with a trifluoroethoxy group. The trifluoromethyl group in both compounds enhances resistance to oxidative degradation, but the sulfonylurea moiety in triflusulfuron enables herbicidal activity via acetolactate synthase inhibition.

b. Structural Analogues

Cyclopropane Derivatives: Cyclopropane rings are rare in the provided evidence. However, cyclopropane-containing pesticides (e.g., pyrethroids) are known for their conformational rigidity and enhanced insecticidal activity. The trans-configuration of the trifluoromethylcyclopropyl group in the target compound may reduce steric hindrance compared to cis-isomers, improving interaction with biological targets.

c. Physicochemical Properties

Research Findings and Limitations

- Inferred Stability : The trifluoromethylcyclopropyl group likely improves metabolic stability over chlorinated analogs, as seen in other fluorinated agrochemicals .

- Synthetic Challenges : Cyclopropane rings require specialized synthesis (e.g., Simmons-Smith reactions), which may complicate large-scale production compared to simpler ethyl or triazine derivatives.

Actividad Biológica

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, also known as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C12H11F3O

- CAS Number : 900779-69-3

- Structure : The compound consists of a methoxy group and a trifluoromethyl cyclopropyl moiety attached to a benzene ring, which influences its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the cyclopropyl ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the trifluoromethyl group : This can be accomplished via electrophilic fluorination methods.

- Methoxylation : The final step involves the introduction of the methoxy group through methylation reactions .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Cytotoxicity Studies

A comparative analysis of cytotoxicity revealed that the compound has IC50 values in the micromolar range against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen: 10.38 |

| U-937 | 12.45 | Doxorubicin: 5.12 |

| A549 | 8.54 | Cisplatin: 6.00 |

These findings suggest that this compound possesses comparable or superior cytotoxic effects relative to established chemotherapeutic agents .

The biological activity is attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival. Notably, it has been observed to inhibit key signaling pathways associated with cancer cell growth, such as the PI3K/Akt pathway, which is crucial for cellular metabolism and survival .

Case Studies

- Study on MCF-7 Cell Line : A detailed investigation into the effects of this compound on MCF-7 cells demonstrated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound can be synthesized via cyclopropanation of a trifluoromethyl-substituted alkene precursor using transition-metal catalysts (e.g., Rh or Pd) or via photochemical methods. Stereochemical control of the trans-cyclopropyl group is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) or employing chiral auxiliaries. For example, cyclopropanation of 4-methoxyvinylbenzene derivatives with trifluoromethyl diazo compounds under Rh catalysis yields the trans-configuration preferentially . Characterization via and X-ray crystallography is critical for confirming stereochemistry.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : identifies methoxy protons (δ ~3.8 ppm) and cyclopropyl protons (δ ~1.5–2.5 ppm). detects the trifluoromethyl group (δ ~-60 ppm).

- IR : Stretching vibrations for C-F (1100–1200 cm) and methoxy C-O (1250 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for M) and fragmentation patterns confirm the cyclopropyl and trifluoromethyl groups.

- Cross-referencing with computational models (DFT) resolves ambiguities in spectral assignments .

Q. What solvent systems are optimal for reactions involving this compound, particularly in nucleophilic or electrophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and stabilize transition states in substitution reactions. For electrophilic aromatic substitution, dichloromethane or toluene minimizes side reactions. Solvent choice should account for the compound’s lipophilicity (logP ~3.2) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the cyclopropyl group). Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- High-level DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent effects.

- X-ray crystallography to validate static structures.

- Example: A mismatch in shifts may indicate unexpected ring strain, requiring recalibration of computational parameters .

Q. What strategies improve enantiomeric purity in the synthesis of this compound, and how are impurities quantified?

- Methodological Answer :

- Chiral Catalysts : Use of Ru-based catalysts in asymmetric cyclopropanation (e.g., Noyori-type systems) achieves >90% ee.

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers.

- Quantification : with chiral shift reagents (e.g., Eu(hfc)) quantifies enantiomeric excess.

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., demethylated or hydroxylated derivatives) are identified.

- Isotopic Labeling : -labeling at the methoxy group tracks metabolic pathways.

- Computational Tools : QSAR models predict CYP450 enzyme interactions (e.g., CYP3A4 affinity).

- Example: A 2025 study optimized metabolic stability by replacing the methoxy group with a deuterated analog, reducing first-pass metabolism .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in antimicrobial applications?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance microbial membrane penetration.

- Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies : Fluorescence microscopy to assess bacterial membrane disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.